- [13C3,15N1]-labeled isodesmosine: A potential internal standard for LC-MS/MS analysis of desmosines in elastin degradation, Bioorganic & Medicinal Chemistry Letters, 2015, 25(10), 2046-2049
Cas no 91229-86-6 (tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate)
91229-86-6 structure
Product Name:tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate
Numéro CAS:91229-86-6
Le MF:C14H26BrNO4
Mégawatts:352.264544010162
MDL:MFCD22576481
CID:1029065
PubChem ID:11142700
Update Time:2025-05-20
tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate Propriétés chimiques et physiques
Nom et identifiant
-
- (S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate
- 5-Bromo-N-[(tert-butoxy)carbonyl]-L-norvaline tert-butyl ester
- tert-butyl (2S)-5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
- AX8258423
- tert-Butyl 5-bromo-N-(tert-butoxycarbonyl)-L-norvalinate
- N-(tert-Butoxycarbonyl)-5-bromo-L-norvaline tert-butyl ester
- (S)-tert-butyl 5-bromo-2-(tert-butoxycarbonylamino)pentanoate
- 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-L-norvaline 1,1-dimethylethyl ester (ACI)
- tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate
- TERT-BUTYL (2S)-5-BROMO-2-[(TERT-BUTOXYCARBONYL)AMINO]PENTANOATE
- L-Norvaline, 5-bromo-N-[(1,1-dimethylethoxy)carbonyl]-,1,1-dimethylethyl ester
- DTXSID10456771
- DB-317541
- AKOS022171634
- F11556
- DS-5608
- 91229-86-6
- tert-butyl (S)-5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate
- (S)-tert-Butyl5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate
- C14H26BrNO4
- CS-0154599
- tert-butyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}pentanoate
- MFCD22576481
- SCHEMBL13422138
-
- MDL: MFCD22576481
- Piscine à noyau: 1S/C14H26BrNO4/c1-13(2,3)19-11(17)10(8-7-9-15)16-12(18)20-14(4,5)6/h10H,7-9H2,1-6H3,(H,16,18)/t10-/m0/s1
- La clé Inchi: UOJPSBYBSNFVHA-JTQLQIEISA-N
- Sourire: [C@@H](CCCBr)(NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Propriétés calculées
- Qualité précise: 351.10452g/mol
- Masse isotopique unique: 351.10452g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 20
- Nombre de liaisons rotatives: 9
- Complexité: 331
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 64.599
- Le xlogp3: 3.3
Propriétés expérimentales
- Dense: 1.218
tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S90100-250mg |
(S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate |
91229-86-6 | 95% | 250mg |
¥220.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S90100-1g |
(S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate |
91229-86-6 | 95% | 1g |
¥471.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S90100-5g |
(S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate |
91229-86-6 | 95% | 5g |
¥1748.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S90100-100mg |
(S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate |
91229-86-6 | 95% | 100mg |
¥115.0 | 2024-07-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VZ838-1g |
tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate |
91229-86-6 | 95+% | 1g |
1599.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VZ838-250mg |
tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate |
91229-86-6 | 95+% | 250mg |
2727CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VZ838-100mg |
tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate |
91229-86-6 | 95+% | 100mg |
1198CNY | 2021-05-07 | |
| Chemenu | CM194728-100mg |
tert-butyl (S)-5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate |
91229-86-6 | 95% | 100mg |
$85 | 2023-02-18 | |
| Chemenu | CM194728-250mg |
tert-butyl (S)-5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate |
91229-86-6 | 95% | 250mg |
$128 | 2023-02-18 | |
| abcr | AB460721-5 g |
(S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate, 95% (Boc-L-Nva(5-Br)-OtBu); . |
91229-86-6 | 95% | 5g |
€1,044.40 | 2023-07-18 |
tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 20 min, 0 °C
1.2 Reagents: Water Solvents: Hexane , Ethyl acetate ; 0 °C
1.2 Reagents: Water Solvents: Hexane , Ethyl acetate ; 0 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: 4-Methylmorpholine , Isobutyl chloroformate Solvents: Tetrahydrofuran
1.2 Reagents: Sodium borohydride
2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane
1.2 Reagents: Sodium borohydride
2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane
Référence
- Facile new method for preparation of optically active protected proline, Chemistry Letters, 1996, (8), 621-622
Méthode de production 3
Conditions de réaction
Référence
- Utility of tetrathiomolybdate and tetraselenotungstate: efficient synthesis of cystine, selenocystine, and their higher homologs, Tetrahedron Letters, 2003, 44(28), 5251-5253
Méthode de production 4
Conditions de réaction
Référence
- Synthesis of Nα,Nδ-protected Nδ-hydroxy-L-ornithine from L-glutamic acid, Journal of Organic Chemistry, 1984, 49(19), 3527-34
Méthode de production 5
Conditions de réaction
1.1 Reagents: Potassium hydroxide Catalysts: Cinchonanium, 1-(9-anthracenylmethyl)-9-(2-propenyloxy)-, bromide, (8α,9R)- Solvents: Toluene , Water ; 14 h, rt
2.1 Reagents: Citric acid Solvents: Tetrahydrofuran , Water ; overnight, rt
3.1 Reagents: Triethylamine Solvents: Dimethylformamide ; rt
4.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 10 min, rt; rt → 0 °C
4.2 Solvents: Ethanol , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt
5.1 Reagents: Triphenylphosphine , Bromine Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 20 min, 0 °C
5.2 Reagents: Imidazole Solvents: Dichloromethane ; 1 min, 0 °C; 2 h, 0 °C
2.1 Reagents: Citric acid Solvents: Tetrahydrofuran , Water ; overnight, rt
3.1 Reagents: Triethylamine Solvents: Dimethylformamide ; rt
4.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 10 min, rt; rt → 0 °C
4.2 Solvents: Ethanol , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt
5.1 Reagents: Triphenylphosphine , Bromine Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 20 min, 0 °C
5.2 Reagents: Imidazole Solvents: Dichloromethane ; 1 min, 0 °C; 2 h, 0 °C
Référence
- Synthesis of (ε-13C-,ε-15N)-enriched L-lysine - establishing schemes for the preparation of all possible 13C and 15N isotopomers of L-lysine, L-ornithine, and L-proline, European Journal of Organic Chemistry, 2004, (21), 4391-4396
Méthode de production 6
Conditions de réaction
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane
Référence
- Facile new method for preparation of optically active protected proline, Chemistry Letters, 1996, (8), 621-622
Méthode de production 7
Conditions de réaction
1.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 10 min, rt; rt → -5 °C
1.2 Solvents: Ethanol , Tetrahydrofuran ; -5 °C; 17 h, -5 °C
2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 20 min, 0 °C
2.2 Reagents: Water Solvents: Hexane , Ethyl acetate ; 0 °C
1.2 Solvents: Ethanol , Tetrahydrofuran ; -5 °C; 17 h, -5 °C
2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 20 min, 0 °C
2.2 Reagents: Water Solvents: Hexane , Ethyl acetate ; 0 °C
Référence
- [13C3,15N1]-labeled isodesmosine: A potential internal standard for LC-MS/MS analysis of desmosines in elastin degradation, Bioorganic & Medicinal Chemistry Letters, 2015, 25(10), 2046-2049
Méthode de production 8
Conditions de réaction
1.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 10 min, rt; rt → 0 °C
1.2 Solvents: Ethanol , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt
2.1 Reagents: Triphenylphosphine , Bromine Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 20 min, 0 °C
2.2 Reagents: Imidazole Solvents: Dichloromethane ; 1 min, 0 °C; 2 h, 0 °C
1.2 Solvents: Ethanol , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt
2.1 Reagents: Triphenylphosphine , Bromine Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 20 min, 0 °C
2.2 Reagents: Imidazole Solvents: Dichloromethane ; 1 min, 0 °C; 2 h, 0 °C
Référence
- Synthesis of (ε-13C-,ε-15N)-enriched L-lysine - establishing schemes for the preparation of all possible 13C and 15N isotopomers of L-lysine, L-ornithine, and L-proline, European Journal of Organic Chemistry, 2004, (21), 4391-4396
Méthode de production 9
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; rt
2.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 10 min, rt; rt → 0 °C
2.2 Solvents: Ethanol , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt
3.1 Reagents: Triphenylphosphine , Bromine Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 20 min, 0 °C
3.2 Reagents: Imidazole Solvents: Dichloromethane ; 1 min, 0 °C; 2 h, 0 °C
2.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 10 min, rt; rt → 0 °C
2.2 Solvents: Ethanol , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt
3.1 Reagents: Triphenylphosphine , Bromine Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 20 min, 0 °C
3.2 Reagents: Imidazole Solvents: Dichloromethane ; 1 min, 0 °C; 2 h, 0 °C
Référence
- Synthesis of (ε-13C-,ε-15N)-enriched L-lysine - establishing schemes for the preparation of all possible 13C and 15N isotopomers of L-lysine, L-ornithine, and L-proline, European Journal of Organic Chemistry, 2004, (21), 4391-4396
Méthode de production 10
Conditions de réaction
1.1 Reagents: Citric acid Solvents: Tetrahydrofuran , Water ; overnight, rt
2.1 Reagents: Triethylamine Solvents: Dimethylformamide ; rt
3.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 10 min, rt; rt → 0 °C
3.2 Solvents: Ethanol , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt
4.1 Reagents: Triphenylphosphine , Bromine Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 20 min, 0 °C
4.2 Reagents: Imidazole Solvents: Dichloromethane ; 1 min, 0 °C; 2 h, 0 °C
2.1 Reagents: Triethylamine Solvents: Dimethylformamide ; rt
3.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 10 min, rt; rt → 0 °C
3.2 Solvents: Ethanol , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt
4.1 Reagents: Triphenylphosphine , Bromine Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 20 min, 0 °C
4.2 Reagents: Imidazole Solvents: Dichloromethane ; 1 min, 0 °C; 2 h, 0 °C
Référence
- Synthesis of (ε-13C-,ε-15N)-enriched L-lysine - establishing schemes for the preparation of all possible 13C and 15N isotopomers of L-lysine, L-ornithine, and L-proline, European Journal of Organic Chemistry, 2004, (21), 4391-4396
tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate Raw materials
- Di-tert-butyl dicarbonate
- N-(Diphenylmethylene)glycine tert-butyl ester
- Boc-Glu-OtBu
- (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate
- N-Boc 1-O-t-Butyl 5-O-Methoxy L-Glutamic Acid
- L-Glutamic acid, N-(diphenylmethylene)-, 1-(1,1-dimethylethyl) 5-methylester
- (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate
tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate Preparation Products
tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:91229-86-6)tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate
Numéro de commande:A1093917
État des stocks:in Stock
Quantité:5g
Pureté:99%
Dernières informations tarifaires mises à jour:Thursday, 29 August 2024 20:11
Prix ($):374.0
Courriel:sales@amadischem.com
tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate Littérature connexe
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
91229-86-6 (tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate) Produits connexes
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:91229-86-6)tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate
Pureté:99%
Quantité:5g
Prix ($):374.0